molecular formula C13H15F3N2 B1424697 N~1~,N~1~-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 1219979-75-5

N~1~,N~1~-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No. B1424697
CAS RN: 1219979-75-5
M. Wt: 256.27 g/mol
InChI Key: LSYKHRALRARPJB-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine, also known as DATBF, is a difunctional compound that is used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 282.33 g/mol. This compound is used in a variety of synthetic organic chemistry applications, such as the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Corrosion Inhibition : N,N-diallyl compounds, derived from diamines like hexanediamine and dodecanediamine, have been studied for their effectiveness in corrosion inhibition. These compounds, after undergoing various chemical modifications, demonstrate significant corrosion inhibition properties, particularly for mild steel in acidic environments (Ali & Saeed, 2001); (Ali, Saeed, & EL-Sharif, 2012).

  • Electrode Surface Derivatization : Derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine have been synthesized for the purpose of derivatizing electrode surfaces. These derivatives exhibit redox behavior and are applied in electroanalytical chemistry for improving electrode responses in various electrochemical processes (Buchanan, Calabrese, Sobieralski, & Wrighton, 1983).

  • Synthesis of Polyimides : Unsymmetrical diamines containing benzimidazole rings and trifluoromethyl groups have been used to synthesize soluble polyimides. These polyimides, due to their unique structural features, exhibit high glass transition temperatures, thermal stability, and low coefficient of thermal expansion, making them useful in high-performance polymer applications (Choi, Chung, Hong, Park, & Kim, 2008).

  • Molecular Electronics : The study of N-silyl substituted 1,4-benzenediamine demonstrated that such modifications can significantly impact the conductivity and electrostatic profile of molecular junctions. These junctions show promise in molecular conduction studies, particularly in creating controllable molecular junctions (Wohlthat, Kirchner, & Reimers, 2009).

  • Synthesis of Mesogenic Compounds : N,N'-dialkanoyl derivatives of 1,4-benzenediamine have been synthesized and found to exhibit mesogenic properties, useful in the study of liquid crystals and related materials (Kawada & Matsunaga, 1988); (Kobayashi & Matsunaga, 1987).

properties

IUPAC Name

1-N,1-N-bis(prop-2-enyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2/c1-3-7-18(8-4-2)12-6-5-10(9-11(12)17)13(14,15)16/h3-6,9H,1-2,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKHRALRARPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180164
Record name N1,N1-Di-2-propen-1-yl-4-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine

CAS RN

1219979-75-5
Record name N1,N1-Di-2-propen-1-yl-4-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Di-2-propen-1-yl-4-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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